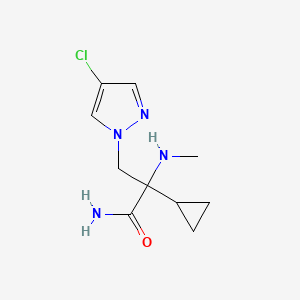

3-(4-Chloro-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide

CAS No.:

Cat. No.: VC20441725

Molecular Formula: C10H15ClN4O

Molecular Weight: 242.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15ClN4O |

|---|---|

| Molecular Weight | 242.70 g/mol |

| IUPAC Name | 3-(4-chloropyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide |

| Standard InChI | InChI=1S/C10H15ClN4O/c1-13-10(9(12)16,7-2-3-7)6-15-5-8(11)4-14-15/h4-5,7,13H,2-3,6H2,1H3,(H2,12,16) |

| Standard InChI Key | KGRYQQVDTPPXQY-UHFFFAOYSA-N |

| Canonical SMILES | CNC(CN1C=C(C=N1)Cl)(C2CC2)C(=O)N |

Introduction

Overview of the Compound

The compound “3-(4-Chloro-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide” is a synthetic organic molecule characterized by the following structural features:

-

A pyrazole ring substituted with a chlorine atom at the 4-position.

-

A cyclopropyl group and a methylamino group attached to a central propanamide backbone.

This structure suggests that the compound may belong to a class of heterocyclic derivatives often studied for their biological and pharmacological properties.

Molecular Formula

The molecular formula can be deduced as .

Functional Groups

Key functional groups include:

-

A pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms.

-

An amide group (-CONH2), which is common in bioactive molecules.

-

A cyclopropyl moiety, often used to enhance metabolic stability in drug design.

-

A methylamino group (-NHCH3), contributing to hydrogen bonding and solubility.

Potential Applications

Compounds with similar structures are often explored for their biological activities, including:

-

Pharmacological Activity: Pyrazole derivatives are known for their potential as anti-inflammatory, anticancer, and antimicrobial agents.

-

Enzyme Inhibition: The presence of the amide and pyrazole groups suggests possible interactions with enzymes or receptors, making it a candidate for drug development.

-

Chemical Intermediates: Such compounds can serve as intermediates in synthesizing more complex molecules.

Synthesis

While no direct synthesis route is provided in the search results, compounds like this are typically synthesized through:

-

Formation of the pyrazole ring via cyclization reactions involving hydrazine derivatives and diketones.

-

Introduction of substituents (e.g., chlorine and cyclopropyl groups) through electrophilic substitution or alkylation reactions.

-

Coupling reactions to attach the amide functionality.

Research Implications

Given its structural resemblance to bioactive molecules, further studies could focus on:

-

Biological Evaluation: Screening for activity against specific diseases or pathogens.

-

Structure-Activity Relationship (SAR): Modifying substituents to optimize efficacy and safety.

-

Toxicology Studies: Assessing metabolic stability and potential side effects.

Data Table

Below is an example of how data about this compound might be summarized:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | ~228 g/mol |

| Functional Groups | Pyrazole, amide, methylamino |

| Potential Applications | Pharmacology, enzyme inhibition |

| Synthetic Challenges | Multi-step synthesis required |

If you have access to additional resources or databases, further details about this compound’s synthesis, characterization (e.g., NMR, IR), and biological activity could be explored to build a more comprehensive profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume